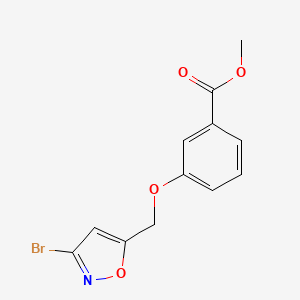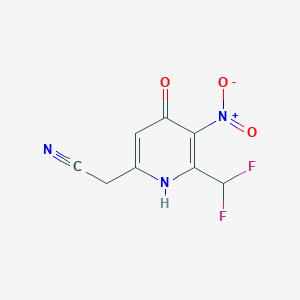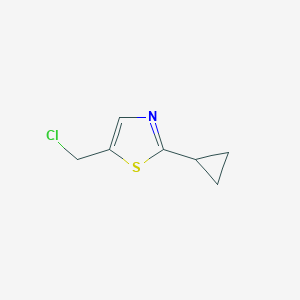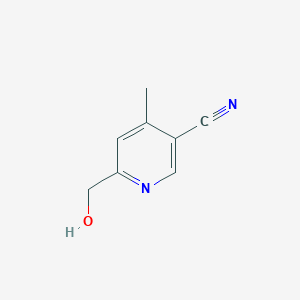![molecular formula C9H9ClN2O2S B11781387 4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride](/img/structure/B11781387.png)
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H9ClN2O2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrazinylation: The hydrazinyl group is introduced by reacting the intermediate compound with hydrazine or hydrazine derivatives.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the hydrazinyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or sulfoxides, while reduction may produce hydrazine derivatives or amines.
科学的研究の応用
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways within biological systems. The hydrazinyl group is known to form covalent bonds with various biomolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The specific pathways and targets depend on the context of its application and the biological system being studied.
類似化合物との比較
Similar Compounds
Benzo[b]thiophene-7-carboxylic acid: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
4-Aminobenzo[b]thiophene-7-carboxylic acid: Contains an amino group instead of a hydrazinyl group, leading to different chemical and biological properties.
4-Hydrazinylbenzo[b]thiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and applications.
Uniqueness
4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride is unique due to the presence of both the hydrazinyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities
特性
分子式 |
C9H9ClN2O2S |
|---|---|
分子量 |
244.70 g/mol |
IUPAC名 |
4-hydrazinyl-1-benzothiophene-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O2S.ClH/c10-11-7-2-1-6(9(12)13)8-5(7)3-4-14-8;/h1-4,11H,10H2,(H,12,13);1H |
InChIキー |
STFQGNKLEQZJAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CSC2=C1C(=O)O)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)
![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)
![3-Amino-2-chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11781352.png)


![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11781374.png)



